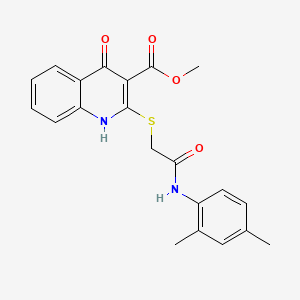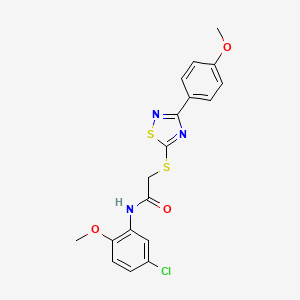
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Room Temperature Ionic Liquids
Room temperature ionic liquids have been identified as novel media for 'clean' liquid-liquid extraction processes. These ionic liquids, including butylmethylimidazolium hexafluorophosphate, demonstrate potential as replacements for volatile organic solvents in extraction processes due to their ability to partition based on solutes' charged states or relative hydrophobicity (Huddleston et al., 1998).
Antifungal Agents
Benzenemethanamine derivatives have shown significant efficacy as antifungal agents. For instance, butenafine hydrochloride, a benzylamine derivative, has been investigated for its activity against dermatophytosis in guinea pigs, demonstrating superior efficacy compared to other reference drugs (Arika et al., 1990).
Serotonin and Noradrenaline Reuptake Inhibitor
403U76, a derivative, acts as a potent inhibitor of serotonin (5-HT) and noradrenaline reuptake, indicating potential applications in treating conditions related to neurotransmitter imbalance (Ferris et al., 1995).
Spectroscopic Analysis
Proton magnetic spectroscopic determination has utilized derivatives for the accurate assay of diphenhydramine hydrochloride in pharmaceutical samples, highlighting its application in quality control and pharmaceutical analysis (Hanna & Lau-cam, 1984).
Safety and Hazards
“Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)” may pose certain hazards. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . When heated to decomposition it emits very toxic fumes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) involves the reaction of N-butyl-2-chlorobenzylamine with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "N-butyl-2-chlorobenzylamine", "Hydrochloric acid" ], "Reaction": [ "Add N-butyl-2-chlorobenzylamine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain the hydrochloride salt of Benzenemethanamine,N-butyl-2-chloro-" ] } | |
Numéro CAS |
16183-40-7 |
Nom du produit |
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) |
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.71 |
Nom IUPAC |
(3-butyl-2-chlorophenyl)methanamine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3 |
Clé InChI |
RYALSBFADLGCAF-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)CN)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



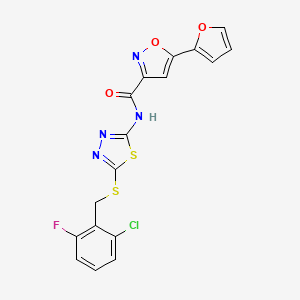
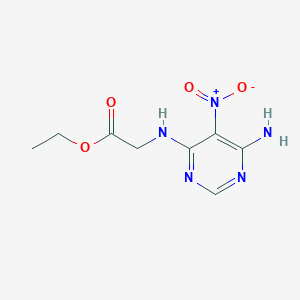

![1-(4-Methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2735342.png)
![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)
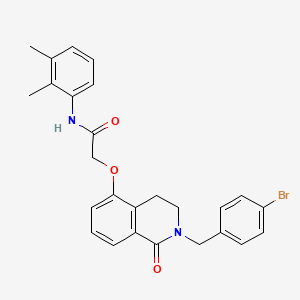
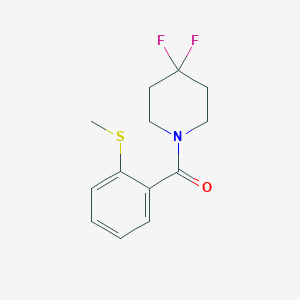
![N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide](/img/structure/B2735348.png)
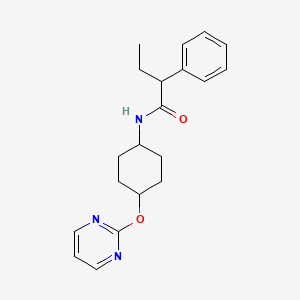
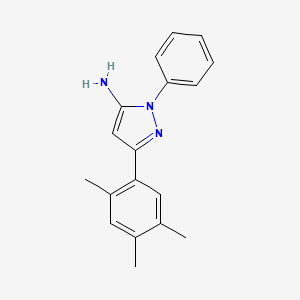
![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)
